![molecular formula C22H22N4O4S B2548406 N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-49-0](/img/structure/B2548406.png)
N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex molecule with multiple heterocyclic components, including a furan moiety, a cyclopenta[d]pyrimidine core, and an acetamide group. While the specific compound is not directly discussed in the provided papers, the papers do provide insight into related chemical structures and their biological activities.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the introduction of various substituents at the 3-position of the acetamide moiety. This process is likely to involve multiple steps, including the formation of the core pyrimidine ring followed by functionalization with the appropriate substituents . Similarly, the synthesis of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride to produce cyclization products suggests a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple rings, which can interact with biological targets. The 3D-QSAR investigation mentioned in the first paper provides a model for understanding how different substitutions on the acetamide moiety can affect the interaction with the Peripheral Benzodiazepine Receptor (PBR) . This type of analysis could be applied to the compound to predict its biological activity and binding affinity.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, particularly in the context of their interactions with biological systems. For example, the ability of the synthesized 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to modulate steroid biosynthesis in C6 glioma cells indicates that these compounds can undergo biochemically relevant reactions . Additionally, the reactions of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride to form cyclization products suggest that the compound may also undergo similar reactions under the right conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. Typically, the solubility, melting point, and stability of such compounds would be influenced by the nature of the substituents and the overall molecular architecture. The biological evaluation of the compounds as PBR ligands also implies that they have the necessary chemical properties to cross biological membranes and reach their target sites within cells .
Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis of Derivatives : The compound N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, due to its complex structure involving furan and cyclopenta[d]pyrimidin rings, shares similarities with compounds synthesized for anticancer research. For instance, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been prepared and evaluated for their anticancer activities, showing potent effects against leukemia cell lines, CCRF-CEM and SR. The synthesis involves reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, demonstrating the compound's potential as a scaffold for anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Chemical Synthesis and Structural Analysis
Heteroaromatic Decarboxylative Claisen Rearrangement : Compounds containing furan-2-ylmethyl groups have been explored for their ability to undergo decarboxylative Claisen rearrangement, leading to the formation of heteroaromatic products. This process involves exposure to N,O-bis(trimethylsilyl)acetamide-potassium acetate, facilitating the synthesis of diverse heteroaromatic structures. Such chemical transformations highlight the versatility of furan-based compounds in synthetic organic chemistry and their potential applications in developing novel therapeutic agents (Craig, King, Kley, & Mountford, 2005).
Novel Compounds and Biological Activities
DBU Mediated Synthesis : The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives showcases the creation of novel compounds that could have potential biological activities. The use of DBU as a catalyst in ethanol under reflux conditions highlights efficient and environmentally friendly methodologies in organic synthesis, paving the way for the discovery of new compounds with potential therapeutic applications (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Crystal Structure and Molecular Interactions
Crystal Structural Analysis : The study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insight into the molecular conformation and interactions within similar compounds. The folded conformation around the methylene C atom of the thioacetamide bridge and the intramolecular N—H⋯N hydrogen bond stabilization are critical for understanding the compound's molecular architecture and its implications in further chemical modifications and biological interactions (Subasri et al., 2016).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBWDYEYFUBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

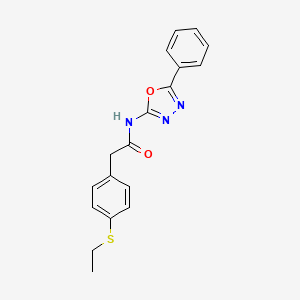

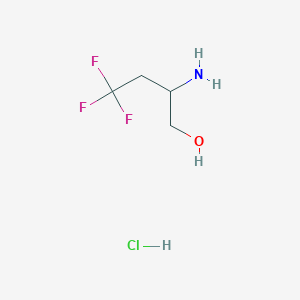
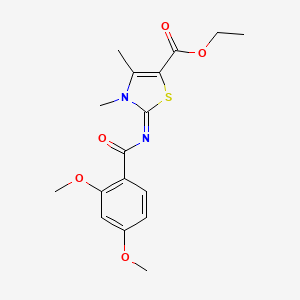
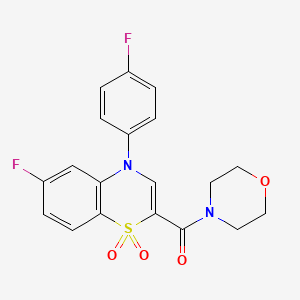

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

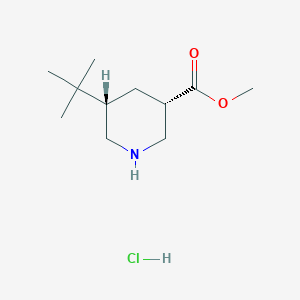
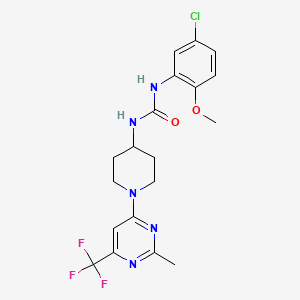
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)
